molecular formula C18H16N2O3 B6421842 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-phenylethyl)acetamide CAS No. 88422-74-6

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-phenylethyl)acetamide

Cat. No. B6421842
CAS RN: 88422-74-6
M. Wt: 308.3 g/mol
InChI Key: FBNJBQAUYWVWPP-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(2-phenylethyl)acetamide, commonly referred to as DIPEA, is an organic compound used in organic synthesis and in the production of pharmaceuticals and other compounds. DIPEA is a versatile reagent that is used in a variety of organic reactions, including the synthesis of amines, amides, and other compounds. DIPEA is also used in the synthesis of pharmaceuticals, such as antifungal agents, and in the production of polymers and other materials.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives have also been found to exhibit anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.

Anticancer Applications

The compound may have potential anticancer applications. Indole derivatives have been found to possess anticancer properties . For instance, Pomalidomide, a derivative of the compound, exhibits antitumor effects .

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This suggests that the compound could potentially be used in the treatment of HIV.

Antioxidant Properties

Indole derivatives have been found to exhibit antioxidant properties . This suggests that the compound could potentially be used in the treatment of conditions related to oxidative stress.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This suggests that the compound could potentially be used in the treatment of microbial infections.

Antitubercular Activity

Indole derivatives have been found to possess antitubercular activity . This suggests that the compound could potentially be used in the treatment of tuberculosis.

Antidiabetic Properties

Indole derivatives have been found to exhibit antidiabetic properties . This suggests that the compound could potentially be used in the treatment of diabetes.

Mechanism of Action

Target of Action

The primary targets of the compound “2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)-” are currently unknown. The compound belongs to the class of indole derivatives , which are known to interact with a wide range of targets due to their versatile structure

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound. The interaction with its targets could lead to changes in cellular processes, but the specifics would depend on the nature of the targets.

Biochemical Pathways

Indole derivatives are known to possess various biological activities , suggesting that they may affect multiple biochemical pathways. The downstream effects would depend on the specific pathways involved and the nature of the compound’s interaction with its targets.

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound could have a wide range of effects at the molecular and cellular level.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-16(19-11-10-13-6-2-1-3-7-13)12-20-17(22)14-8-4-5-9-15(14)18(20)23/h1-9H,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNJBQAUYWVWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350519
Record name 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)-

CAS RN

88422-74-6
Record name 2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-(2-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

KR2002076486 describes a process for preparation of praziquantel by reacting phenylethylamine with chloroacetyl chloride to obtain 2-chloro-N-phenethylacetamide. The compound 2-chloro-N-phenethylacetamide is then reacted with pthalimide to give 2-pthalimido-N-phenethylacetamide, which is then treated with hydrazine monohydrate to give 2-amino-N-phenylethylacetamide. On further treatment with bromoacetal, 2-amino-N-phenylethylacetamide gives 2-[2,2-dimethoxyethyl)amino]-N-(2-phenylethyl)acetamide. This compound on further cyclization and acylation using cyclohexanoylchloride forms praziquantel.
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